
1-(furan-2-yl)cyclopropane-1-carbonitrile
描述
1-(furan-2-yl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a furan ring and a nitrile group This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclopropane ring with the aromaticity of the furan ring
准备方法
Synthetic Routes and Reaction Conditions
1-(furan-2-yl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives. For example, the reaction of 2-furylcarbinol with a suitable cyclopropanation reagent, such as diiodomethane and zinc-copper couple, can yield this compound. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
化学反应分析
Types of Reactions
1-(furan-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 1-(2-Furyl)cyclopropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(furan-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-(furan-2-yl)cyclopropane-1-carbonitrile depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in enzyme active sites .
相似化合物的比较
Similar Compounds
Cyclopropanecarbonitrile: Lacks the furan ring, making it less reactive in certain types of reactions.
Furfurylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
2-Furylacetonitrile: Similar structure but with a different position of the nitrile group, affecting its chemical behavior.
Uniqueness
1-(furan-2-yl)cyclopropane-1-carbonitrile is unique due to the combination of the strained cyclopropane ring and the aromatic furan ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
属性
CAS 编号 |
162960-08-9 |
|---|---|
分子式 |
C8H7NO |
分子量 |
133.15 g/mol |
IUPAC 名称 |
1-(furan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 |
InChI 键 |
QRIYJASQXVNELH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=CC=CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

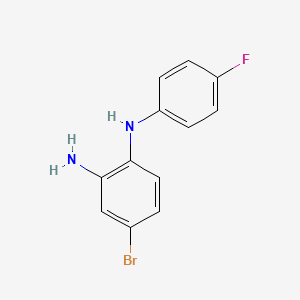
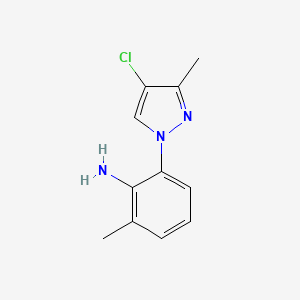
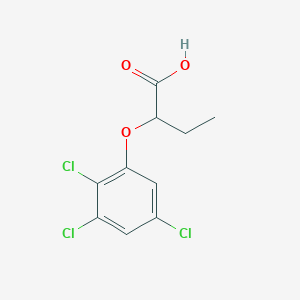




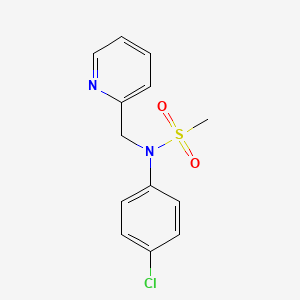

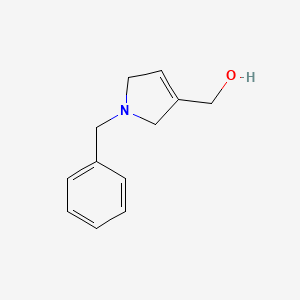


![N-(3-bromophenyl)-7-methoxypyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8614364.png)
